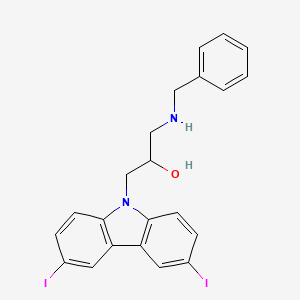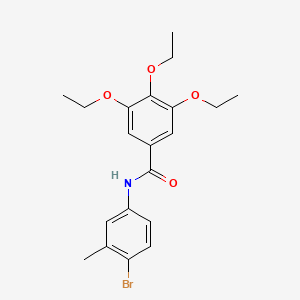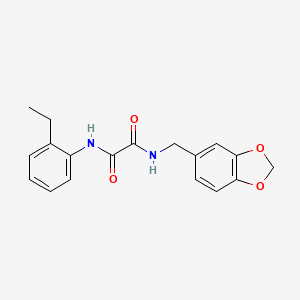
1-(4-butoxybenzoyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxybenzoyl)-4-methylpiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMBP is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes.
Mecanismo De Acción
1-(4-butoxybenzoyl)-4-methylpiperidine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. When 1-(4-butoxybenzoyl)-4-methylpiperidine binds to the receptor, it blocks the channel pore and prevents the influx of cations such as calcium and sodium. This results in the inhibition of downstream signaling pathways that are activated by the α7 nAChR, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have demonstrated that 1-(4-butoxybenzoyl)-4-methylpiperidine can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory properties. 1-(4-butoxybenzoyl)-4-methylpiperidine has also been shown to inhibit the proliferation and migration of cancer cells in vitro, indicating that it may have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-butoxybenzoyl)-4-methylpiperidine in lab experiments is its high selectivity and potency for the α7 nAChR. This allows researchers to specifically target this receptor and study its function in different contexts. However, one of the limitations of using 1-(4-butoxybenzoyl)-4-methylpiperidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, 1-(4-butoxybenzoyl)-4-methylpiperidine has a relatively short half-life in vivo, which can limit its usefulness in animal studies.
Direcciones Futuras
There are several future directions that could be pursued in the study of 1-(4-butoxybenzoyl)-4-methylpiperidine and its potential applications in scientific research. One possible direction is to investigate the effects of 1-(4-butoxybenzoyl)-4-methylpiperidine on other nicotinic acetylcholine receptors, which may have different physiological and pathological roles. Another direction is to explore the potential therapeutic applications of 1-(4-butoxybenzoyl)-4-methylpiperidine in various disease contexts, such as inflammation and cancer. Finally, further studies could be conducted to optimize the synthesis and purification of 1-(4-butoxybenzoyl)-4-methylpiperidine, as well as to develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(4-butoxybenzoyl)-4-methylpiperidine involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. The purity and yield of 1-(4-butoxybenzoyl)-4-methylpiperidine can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-butoxybenzoyl)-4-methylpiperidine has been widely used as a tool compound in scientific research to study the function and pharmacology of the α7 nAChR. This receptor is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. 1-(4-butoxybenzoyl)-4-methylpiperidine has been shown to inhibit the activity of the α7 nAChR in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in different contexts.
Propiedades
IUPAC Name |
(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRJRNPXRNWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
